molecular formula C8H11BrF2 B2366109 6-(Bromomethyl)-2,2-difluorospiro[3.3]heptane CAS No. 2287283-50-3

6-(Bromomethyl)-2,2-difluorospiro[3.3]heptane

Cat. No.: B2366109
CAS No.: 2287283-50-3
M. Wt: 225.077
InChI Key: SPKGYNMRXNVZQX-UHFFFAOYSA-N
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Description

“6-(Bromomethyl)-2,2-difluorospiro[3.3]heptane” is a chemical compound with a molecular weight of 217.15 . It is a derivative of the spiro[3.3]heptane core . This compound contributes significantly to advancements in various fields, including drug synthesis, material science, and organic chemistry.


Synthesis Analysis

The synthesis of spiro[3.3]heptane derivatives has been reported in several studies . For instance, a low-cost, protecting group-free route to 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a related compound, has been described . The key bond-forming step in this route is the creation of the azetidine ring through a hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C10H17Br/c1-9(2)6-10(7-9)3-8(4-10)5-11/h8H,3-7H2,1-2H3 . This indicates that the compound has a spiro[3.3]heptane core with bromomethyl and difluoro substituents .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 207.08 g/mol, a computed XLogP3-AA of 2.7, and a topological polar surface area of 0 Ų . It has a complexity of 132 and a covalently-bonded unit count of 1 .

Scientific Research Applications

Synthesis of Difluorospiro[3.3]heptane Derivatives

6,6-Difluorospiro[3.3]heptane scaffolds, closely related to 6-(Bromomethyl)-2,2-difluorospiro[3.3]heptane, have been synthesized as a conformationally restricted isostere of gem-difluorocycloalkanes. These scaffolds are useful for constructing a variety of 2-mono- and 2,2-bifunctionalized difluorospiro[3.3]heptane building blocks. This methodology benefits the development of novel compounds in organic chemistry (Olifir et al., 2020).

Chemical Transformation Studies

The chemical transformation of compounds like 3-bromo-2,2-bis(bromomethyl)propanol, which is structurally similar to this compound, has been studied under basic conditions. This research provides insights into the spontaneous decomposition and reaction kinetics of related compounds in aqueous solutions, which is crucial for understanding their environmental impact and stability (Ezra et al., 2005).

Development of Novel Amino Acids

Synthesis of novel amino acids derived from azaspiro[3.3]heptanes, which are structurally related to this compound, has been accomplished. These amino acids are important for advancements in chemistry, biochemistry, and drug design, due to their constrained spirocyclic scaffold (Radchenko et al., 2010).

Spirocyclic Sulfur and Selenium Ligands in Coordination Chemistry

Research involving spirocyclic compounds with elements like sulfur and selenium, analogous to this compound, has been conducted. These compounds are utilized as rigid rods in coordinating transition metal centers, offering valuable insights for the development of new materials and catalysts (Petrukhina et al., 2005).

Safety and Hazards

The compound “6-(Bromomethyl)-2,2-difluorospiro[3.3]heptane” is classified under the GHS as a substance that causes skin irritation (H315) and serious eye irritation (H319). It may also cause respiratory irritation (H335) .

Future Directions

The spiro[3.3]heptane core, with the non-coplanar exit vectors, has been shown to be a saturated benzene bioisostere . This scaffold was incorporated into various drugs, showing high potency in the corresponding biological assays . Therefore, “6-(Bromomethyl)-2,2-difluorospiro[3.3]heptane” and its derivatives may have potential applications in drug discovery and development .

Properties

IUPAC Name

6-(bromomethyl)-2,2-difluorospiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrF2/c9-3-6-1-7(2-6)4-8(10,11)5-7/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKGYNMRXNVZQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287283-50-3
Record name 6-(bromomethyl)-2,2-difluorospiro[3.3]heptane
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